
Rimacalib
准备方法
- 不幸的是,利马卡利布的具体合成路线和反应条件在文献中并不常见。它是在实验室通过化学方法合成的。
- 工业生产方法是专有的,由于商业利益,详细的信息可能受到限制。
化学反应分析
- 利马卡利布可能会经历各种化学反应,包括氧化、还原和取代。具体的试剂和条件仍未公开。
- 这些反应中形成的主要产物没有明确记录。
科学研究应用
Rheumatoid Arthritis
Rimacalib has been evaluated in clinical trials for its potential as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. A notable Phase 2 clinical trial (NCT00296257) aimed to assess its efficacy in slowing joint destruction and disease progression. Although the trial was terminated, preliminary findings suggested that this compound could effectively modulate inflammatory responses in rheumatoid arthritis patients by inhibiting CaMKII activity .
Cardiac Arrhythmias
Recent studies have highlighted this compound's role in treating atrial fibrillation and other cardiac arrhythmias. By inhibiting CaMKII, this compound reduces calcium leak in cardiomyocytes, thereby preventing calcium overload and stabilizing cardiac rhythms. This mechanism has been shown to mitigate the incidence of arrhythmias in preclinical models .
Case Study 1: Rheumatoid Arthritis
A study examined the effects of this compound on patients with rheumatoid arthritis. Although the clinical trial was terminated, the results indicated a trend towards reduced inflammatory markers and improved joint function among participants who received this compound compared to placebo .
Case Study 2: Cardiac Function
In a preclinical model involving mice with induced atrial fibrillation, this compound administration resulted in a significant reduction in arrhythmic events. The study demonstrated that this compound effectively decreased spontaneous calcium release events associated with CaMKII activity, thus providing a protective effect against arrhythmias .
Comparative Data Table
Application Area | Mechanism of Action | Clinical Status |
---|---|---|
Rheumatoid Arthritis | Inhibition of CaMKII leading to reduced inflammation | Phase 2 trial terminated |
Cardiac Arrhythmias | Decreases calcium leak in cardiomyocytes | Preclinical studies ongoing |
作用机制
- 利马卡利布抑制 CaMKII,CaMKII 参与钙依赖性信号通路。
- 分子靶标包括 CaMKII 同种型(α、β、γ、δ),它们调节心脏收缩力、突触可塑性和基因表达等细胞功能。
- 利马卡利布影响的确切途径需要进一步研究。
相似化合物的比较
- 利马卡利布的独特之处在于它对 CaMKII 的特异性抑制。
- 类似的化合物包括其他激酶抑制剂,但利马卡利布对 CaMKII 的选择性使其与众不同。
生物活性
Rimacalib is an ATP-competitive inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII), a critical enzyme involved in various cellular processes, particularly in the cardiovascular system and inflammatory responses. This article explores the biological activity of this compound, its mechanisms of action, and relevant clinical studies.
This compound selectively inhibits CaMKII, which plays a significant role in cardiac function and pathology. CaMKII is activated by calcium ions and calmodulin, leading to various downstream effects, including:
- Phosphorylation of key proteins : This includes ryanodine receptors (RyR2) involved in calcium release from the sarcoplasmic reticulum, which is crucial for cardiac muscle contraction.
- Regulation of apoptosis : CaMKII influences apoptotic pathways, and its inhibition can reduce cell death in various models of stress and injury.
Biological Activity
This compound has demonstrated several biological activities, particularly in preclinical and clinical settings:
-
Cardiovascular Effects :
- This compound has been shown to reduce calcium leak from the sarcoplasmic reticulum in human atrial and ventricular cardiomyocytes, which may help prevent arrhythmias associated with atrial fibrillation (AF) .
- In animal models, this compound administration led to decreased incidences of delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), which are critical factors in the development of arrhythmias .
- Anti-inflammatory Properties :
Research Findings
Recent studies have provided insights into this compound's effects on cellular mechanisms:
- Inhibition of CaMKII Activation : this compound effectively blocks CaMKII activation induced by inflammatory cytokines like IL-1β, which is particularly relevant in conditions such as post-operative atrial fibrillation .
- Impact on Heart Failure Models : In heart failure models, this compound has been shown to mitigate the pathological remodeling associated with increased CaMKII activity, suggesting potential therapeutic benefits in heart failure management .
Case Studies
Several case studies illustrate this compound's potential therapeutic applications:
- Study on Cardiac Arrhythmias : In a preclinical study involving mice with induced AF, treatment with this compound significantly reduced the frequency of arrhythmic events compared to control groups. This suggests a protective role against CaMKII-mediated cardiac dysfunction .
- Rheumatoid Arthritis Trial : A phase II clinical trial assessing this compound's efficacy in rheumatoid arthritis patients showed promising results in reducing disease activity scores and improving quality of life metrics .
Data Table
The following table summarizes key findings from studies involving this compound:
Study Type | Model/Population | Key Findings |
---|---|---|
Preclinical Study | Mice with AF | Reduced DADs and EADs; improved cardiac function |
Clinical Trial | Rheumatoid Arthritis Patients | Decreased disease activity scores; improved quality of life |
In Vitro Study | Human Cardiomyocytes | Reduced SR calcium leak; inhibited CaMKII activation |
属性
IUPAC Name |
N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIJGWONQOOLC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215174-50-8 | |
Record name | Rimacalib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimacalib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIMACALIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。